Chrodrimanin B

Descripción general

Descripción

Chrodrimanin B is a meroterpenoid compound isolated from marine-derived fungi, specifically from the fermentation broth of Aspergillus species. It is recognized for its unique structural features and significant biological activities, particularly its ability to block insect gamma-aminobutyric acid (GABA)-gated chloride channels .

Aplicaciones Científicas De Investigación

Chrodrimanin B has several scientific research applications, including:

Chemistry: Used as a model compound to study meroterpenoid biosynthesis and chemical transformations.

Medicine: Explored for its potential therapeutic applications due to its unique biological activities.

Industry: Utilized in the development of bioactive compounds and as a lead compound for drug discovery

Mecanismo De Acción

Target of Action

Chrodrimanin B, a meroterpenoid fungal metabolite, primarily targets the GABA receptor RDL in insects . The GABA receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission .

Mode of Action

this compound acts as a potent, non-open-channel-blocking antagonist on the GABA receptor RDL . It has been found to completely block the γ-aminobutyric acid (GABA)-induced current when delivered at 1 μM for 1 min prior to co-application with transmitter GABA . This compound attenuates the peak current amplitude of the GABA response of RDL with an IC50 of 1.66 nM . It shows high-affinity competitive action and a lower affinity non-competitive action .

Biochemical Pathways

The complete biosynthetic pathway of this compound has been elucidated by heterologous reconstitution of its biosynthesis in Aspergillus oryzae, as well as by in vitro characterizations of selected enzymes . The biosynthetic gene cluster of this compound was discovered in Penicillium verruculosum TPU1311 .

Result of Action

this compound is known to paralyze silkworm (Bombyx mori) larvae . It shows approximately 1,000-fold lower blocking action on human α1β2γ2 GABAR compared to RDL, thus indicating its selective action on insect GABARs .

Action Environment

this compound was first isolated from the fermentation broth of a marine-derived fungus Aspergillus sp. collected from the South China Sea . .

Análisis Bioquímico

Biochemical Properties

Chrodrimanin B plays a crucial role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid (GABA) receptors. It selectively inhibits the GABA receptor RDL in insects, with an inhibition concentration (IC50) of 1.13 nanomolar, while showing significantly less inhibition of human GABA receptors (IC50 of 1.48 micromolar) . This selective inhibition suggests that this compound interacts with specific binding sites on the GABA receptor, leading to its potent insecticidal activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In insect cells, it disrupts normal cell signaling pathways by inhibiting GABA receptors, leading to impaired neurotransmission and eventual cell death . This disruption in cell signaling can affect gene expression and cellular metabolism, ultimately leading to the insecticidal properties observed. In mammalian cells, the effects are less pronounced due to the lower affinity of this compound for human GABA receptors.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GABA receptor RDL in insects. This binding inhibits the receptor’s normal function, preventing the flow of chloride ions into the cell and disrupting the inhibitory signaling pathway . This disruption leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect. The selective inhibition of insect GABA receptors over human receptors is due to differences in the receptor structure between species.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in insect models, where prolonged exposure leads to sustained inhibition of GABA receptors and continued disruption of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GABA receptors in insects, leading to its insecticidal effects . At higher doses, toxic effects can be observed, including neurotoxicity and potential adverse effects on non-target organisms. These threshold effects highlight the importance of precise dosing in the application of this compound as an insecticide.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthetic pathway of this compound has been elucidated in Penicillium verruculosum, involving a series of enzymatic reactions that convert precursor molecules into the final product . These enzymes include various oxidases and transferases that facilitate the formation of the meroterpenoid structure. The compound’s metabolism also involves interactions with cofactors that influence its stability and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the GABA receptors in insect nervous systems . The distribution of this compound can also affect its accumulation in specific tissues, influencing its overall efficacy and toxicity.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target sites, such as the GABA receptors in the cell membrane . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments. These modifications ensure that this compound reaches its target sites efficiently, enhancing its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chrodrimanin B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves the fermentation of marine-derived fungi, followed by extraction and purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of marine-derived fungi. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Chrodrimanin B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparación Con Compuestos Similares

- Chrodrimanin A

- Chrodrimanin D

- Chrodrimanin E

Comparison: Chrodrimanin B is unique due to its high potency and selectivity in blocking insect GABA-gated chloride channels. Compared to other chrodrimanins, it exhibits a stronger inhibitory effect on these channels, making it a more effective insecticide .

Actividad Biológica

Chrodrimanin B is a meroterpenoid compound derived from the fungus Talaromyces spp., recognized for its significant biological activities, particularly its insecticidal properties and effects on neurotransmission. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and potential applications in pest control and therapeutic development.

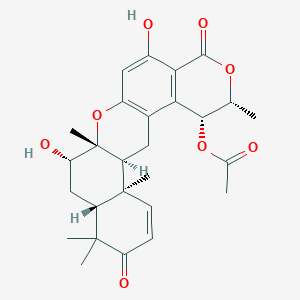

Chemical Structure and Biosynthesis

This compound is part of a larger class of compounds known as chrodrimanins, which are characterized by their complex polyketide structures. The biosynthetic pathway for this compound has been elucidated through studies that identified the specific polyketide synthase involved in its production within Penicillium verruculosum and its heterologous expression in Aspergillus oryzae .

GABA Receptor Interaction

One of the primary mechanisms through which this compound exhibits its biological activity is by acting as an antagonist to the GABA receptor in insects. Research indicates that this compound selectively blocks the GABA-induced currents in silkworm larvae (Bombyx mori), demonstrating a high affinity for the insect GABA receptor (RDL) with an IC50 value of 1.13 nM . The compound's action is characterized by:

- Competitive Blocking: At lower concentrations, it competes with GABA for binding sites.

- Non-competitive Blocking: At higher concentrations, it reduces the maximum current amplitude without directly blocking the channel .

This selective action suggests that this compound could be developed into a safer insecticide, minimizing effects on non-target species such as humans.

Insecticidal Activity

This compound has demonstrated significant insecticidal properties, particularly against silkworms. The compound exhibits an LD50 value of 10 μg/g when administered through dietary exposure . This potency highlights its potential utility in agricultural pest management.

Comparative Insecticidal Potency

| Compound | LD50 (μg/g) | Target Species |

|---|---|---|

| This compound | 10 | Silkworm (Bombyx mori) |

| Chrodrimanin D | 20 | Silkworm (Bombyx mori) |

| Chrodrimanin E | 10 | Silkworm (Bombyx mori) |

| Chrodrimanin F | 50 | Silkworm (Bombyx mori) |

Cytotoxicity Studies

In addition to its insecticidal properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies indicate selective inhibition against gastric cancer cells (MKN-45), with an IC50 value of 18.0 μM . This suggests potential applications in cancer therapeutics, warranting further investigation into its efficacy and mechanisms.

Case Studies and Research Findings

- Electrophysiological Studies : A study utilizing patch-clamp techniques revealed that this compound effectively blocked GABA responses in silkworm neurons, establishing it as a potent antagonist with distinct binding characteristics compared to other known insecticides like fipronil .

- Biosynthetic Pathway Elucidation : The identification of the biosynthetic gene cluster responsible for producing this compound has opened avenues for bioengineering efforts aimed at enhancing yield and modifying its structure for improved efficacy .

- Comparative Toxicology : Research comparing various chrodrimanins showed that while all exhibited some level of insecticidal activity, this compound stood out due to its low LD50 values, indicating a higher potency in pest control applications .

Propiedades

IUPAC Name |

[(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQKBALSPZQWQD-FWEFFTEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@H]4[C@]5(C=CC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Chrodrimanin B and how does it affect insects?

A1: this compound is a potent and selective blocker of insect gamma-aminobutyric acid (GABA)-gated chloride channels. [] It acts by binding to a specific site on the insect GABA receptors (GABARs), distinct from the binding site of the well-known insecticide fipronil. [] This binding inhibits the flow of chloride ions through the channel, disrupting nerve signaling in insects and ultimately leading to paralysis and death. []

Q2: How does the structure of this compound compare to other known insecticides, particularly fipronil, in relation to its activity?

A2: While both this compound and fipronil target insect GABARs, they interact with different binding sites. [] A specific double mutation in the GABAR RDL, known to confer resistance to fipronil, has minimal impact on the blocking action of this compound. [] This suggests a distinct mode of action and a potential for overcoming existing insecticide resistance mechanisms.

Q3: What is the significance of this compound's selectivity for insect GABARs?

A3: this compound demonstrates high selectivity for insect GABARs, exhibiting approximately 1,000-fold lower blocking activity on human α1β2γ2 GABAR compared to the insect RDL receptor. [] This selectivity is crucial for developing insecticides that effectively target pest species while minimizing potential risks to humans and other non-target organisms.

Q4: How has the biosynthesis of this compound been elucidated?

A4: Research has identified the biosynthetic gene cluster responsible for this compound production in the fungus Penicillium verruculosum TPU1311. [] The complete biosynthetic pathway was further elucidated through heterologous reconstitution in Aspergillus oryzae and in vitro characterization of key enzymes involved in the process. []

Q5: What are the potential applications of understanding this compound biosynthesis?

A5: Unraveling the biosynthetic pathway of this compound opens avenues for bioengineering and producing this potent insecticide through more sustainable and potentially cost-effective methods. [] This could involve engineering microorganisms to produce this compound or developing novel bio-based insecticides inspired by its structure and activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.